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Compound of Interest

Compound Name: 2-(methoxymethoxy)benzoic Acid

CAS No.: 5876-91-5

Cat. No.: B117652 Get Quote

Compound Identity:

IUPAC Name: 2-(Methoxymethoxy)benzoic acid[1][2]

Common Name: MOM-protected Salicylic Acid

CAS Registry Number: 5876-91-5[1][3]

Molecular Formula:

Molecular Weight: 182.17 g/mol [1]

Part 1: Executive Technical Summary
In medicinal chemistry, 2-(methoxymethoxy)benzoic acid serves as a critical "masked"

intermediate. It allows researchers to manipulate the carboxylic acid moiety (e.g., amide

coupling, reduction) without interference from the nucleophilic phenolic hydroxyl group. The

methoxymethyl (MOM) ether is chosen for its stability to basic conditions and organolithiums,

yet it remains labile to mild acids, allowing for orthogonal deprotection.

Critical Application Note: Unlike simple methyl ethers (anisoles), the MOM group introduces a

hemiacetal-like instability. Spectroscopic validation must confirm not just the presence of the

group, but the integrity of the acetal linkage (
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) which can degrade if solvents are acidic or wet.

Part 2: Synthesis & Preparation Protocol
Direct alkylation of salicylic acid with MOM-chloride is prone to esterification side-reactions.

The industry-standard "Ester-First" protocol ensures high fidelity.

The "Ester-First" Workflow
This protocol utilizes a protection-hydrolysis sequence to ensure regioselectivity.

Step-by-Step Methodology:

Esterification: Convert Salicylic acid to Methyl Salicylate using

(Fischer Esterification).[4]

MOM Protection:

Reagents: Methyl Salicylate (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq),

-Diisopropylethylamine (DIPEA, 1.5 eq).

Conditions: DCM,

, 12 h.

Note: MOM-Cl is a carcinogen; handle in a fume hood. Alternatively, use

dimethoxymethane (DMM) with

for a greener route, though yields may vary.

Saponification (Hydrolysis):

Reagents: Methyl 2-(methoxymethoxy)benzoate,

(3.0 eq),

(3:1).

Conditions: Stir at ambient temperature until TLC indicates disappearance of ester (
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).

Workup: Acidify carefully with

to pH 4 (avoid pH < 2 to prevent MOM cleavage), extract with EtOAc, dry over

.

Visualization of Synthesis Logic
The following diagram illustrates the pathway and the critical decision nodes for impurity

control.

Salicylic Acid
(Starting Material)

Methyl Salicylate
(Intermediate 1)

MeOH, H2SO4
(Fischer Esterification) Methyl 2-(MOM)benzoate

(Protected Ester)

MOM-Cl, DIPEA
(DCM, 0°C) 2-(MOM)benzoic Acid

(Target Product)

LiOH, THF/H2O
(Saponification) Impurity:

Deprotected Phenol

pH < 2
(Acid Hydrolysis)

Figure 1: Regioselective synthesis pathway avoiding competitive esterification.

Click to download full resolution via product page

Part 3: Spectroscopic Characterization
All data below assumes a high-purity sample (>98%) in

or

.

Nuclear Magnetic Resonance (NMR) Profiling
The MOM group provides a distinct diagnostic signature. The methylene protons (

) appear significantly downfield compared to standard benzyl or methyl ethers due to the
anomeric effect of the two oxygen atoms.

Table 1:

NMR Assignment (

, 400 MHz)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

COOH 10.50 - 12.00 Broad Singlet 1H

Carboxylic acid

proton. Highly

solvent/concentr

ation dependent.

Disappears with

shake.

Ar-H6 8.12
Doublet of

doublets (dd)
1H

Ortho to

electron-

withdrawing

COOH group

(deshielded).

Ar-H4 7.50
Triplet of

doublets (td)
1H

Para to MOM

group.

Ar-H3 7.23 Doublet (d) 1H

Ortho to

electron-donating

MOM group

(shielded).

Ar-H5 7.10 Triplet (t) 1H Meta to COOH.

MOM-CH2 5.33 Singlet 2H

Diagnostic Peak.

The acetal

methylene.

Distinctive

downfield shift.

MOM-CH3 3.54 Singlet 3H

Methoxy

terminus of the

protecting group.

Table 2:
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NMR Assignment (

, 100 MHz)

Carbon Type
Shift (

, ppm)
Structural Note

C=O (Acid) ~165.5 Carbonyl carbon.

C-O (Ar) ~157.0
Ipso-carbon attached to the

MOM ether.

MOM-CH2 95.5
Diagnostic Peak. Anomeric

carbon (dioxy-substituted).

Ar-CH 134.5, 132.8, 122.0, 115.5 Aromatic ring carbons.

MOM-CH3 56.8 Methoxy carbon.

Visualization of NMR Logic
The following diagram maps the structural connectivity to the chemical shift hierarchy, essential

for rapid spectral validation.

MOM Group
(-OCH2OCH3)

δ 5.33 ppm (s, 2H)
(-OCH2O-)

Deshielded by 2 Oxygens

δ 3.54 ppm (s, 3H)
(-OCH3)

Methoxy Terminus

Benzene Ring

δ 8.12 ppm (dd, 1H)
(Ortho to COOH)

Inductive Effect of COOH

Carboxylic Acid
(-COOH)

δ >10.5 ppm (br s)
(Acid Proton)

Exchangeable Proton

Figure 2: NMR Chemical Shift Mapping for Structural Verification.

Click to download full resolution via product page

Infrared (IR) Spectroscopy
Stretch (Acid): Broad band centered at 2800–3200

. Note that the sharp Phenolic
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(usually >3300

) is absent, confirming protection.

Stretch: Strong band at 1680–1705

.

Stretch (Ether): Multiple bands in the 1000–1200

fingerprint region, specifically the

asymmetric stretch.

Part 4: Quality Control & Self-Validating Protocols
Differentiating from Starting Material
A common failure mode is incomplete protection or accidental deprotection during the acid

workup.

Test: Compare

NMR of product vs. Salicylic Acid.

Pass Criteria:

Presence of the

5.33 ppm singlet (2H).

Absence of the phenolic proton (often a sharp singlet at ~10.5 ppm in DMSO, distinct from

the broad acid proton).

Solubility check: The MOM-protected acid is significantly more soluble in

than free salicylic acid.

Stability Warning
The MOM group is an acetal. It is stable to bases (
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,

,

) but unstable to aqueous acids (

,

) and Lewis acids (

).

Storage: Store at 2-8°C under inert atmosphere.

Solvent: Avoid using acidic

(which can form

over time) for long-term storage of NMR samples; filter

through basic alumina if degradation is suspected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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